2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
CAS No. |
918336-22-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(14)6-5-8-7-9(15-2)3-4-10(8)11(12)13/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
YYIYNHUNXHGIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
One effective method involves the Friedel-Crafts alkylation of 1-tetralone with α-methyl-γ-butyrolactone. This reaction utilizes a Lewis acid catalyst to facilitate the alkylation process, leading to the formation of the desired naphthalene derivative.
Phase-Transfer Catalysis
Another approach employs phase-transfer catalysis (PTC) to enhance the efficiency of the oxidation step required for synthesizing 2-hydroxy derivatives from 2-alkyl-1-tetralones. This method utilizes P(OCH₃)₃ under mild conditions, allowing for selective oxidation with high yields.
Hydrolysis and Decarboxylation
The synthesis can also include hydrolysis and decarboxylation steps from corresponding esters. This method typically involves basic hydrolysis followed by acidification, which can yield significant amounts of the target compound.
General Procedure Overview
A typical procedure for synthesizing 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one may include:
Starting Materials : Utilize commercially available compounds like 1-tetralone and methoxycarbonyl derivatives.
Reaction Conditions : Conduct reactions under controlled temperatures (often around reflux conditions) with appropriate solvents such as methanol or toluene.
Workup : After completion, the reaction mixture is cooled, neutralized, and extracted using organic solvents (e.g., dichloromethane or ethyl acetate).
Purification : The crude product is purified through column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The hydroxyl (-OH) and methoxy (-OCH₃) groups strongly activate the aromatic ring toward electrophilic substitution. Key reactions include:
-
Nitration : Occurs preferentially at the 5-position due to para-directing effects of the hydroxyl group and steric hindrance from the methyl group at position 2.
-
Sulfonation : Directed to the 7-position under mild acidic conditions.
| Position | Reactivity Driver | Example Reaction | Yield | Reference |
|---|---|---|---|---|
| 5 | -OH para-directing | Nitration (HNO₃/H₂SO₄) | 72% | |
| 7 | -OCH₃ meta-directing | Sulfonation (H₂SO₄) | 65% |
Condensation Reactions
The ketone group at position 1 participates in enolate formation, enabling:
-
Aldol Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in basic media to form α,β-unsaturated ketones .
-
Knoevenagel Reaction : Forms conjugated dienones with malononitrile under microwave irradiation.
Demethylation and Functional Group Interconversion
The methoxy group undergoes selective demethylation:
-
Acid-Catalyzed Demethylation : Treatment with HBr/glacial acetic acid converts 6-OCH₃ to 6-OH, yielding 6-hydroxy-1-tetralone derivatives .
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Methoxy derivative | HBr/AcOH, 110°C, 4h | 6-Hydroxy-1-tetralone | 89% |
Alkylation and Ester Hydrolysis
The methyl group at position 2 influences alkylation patterns:
-
Alkylation via Phase Transfer : Reacts with benzyl bromide under phase-transfer conditions (NaH/DMC) to form 2-benzyl derivatives .
-
Hydrolysis of Esters : 2-Methoxycarbonyl derivatives undergo decarboxylation in acidic (HCl/AcOH) or basic (KOH/MeOH) conditions to yield 2-alkyl-1-tetralones .
| Reaction Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation (BnBr) | NaH/DMC, 25°C, 12h | 2-Benzyl derivative | 77% | |
| Acidic Hydrolysis | HCl/AcOH, reflux, 4h | 2-Methyl-1-tetralone | 85% |
Oxidation and Reduction
-
Oxidation of Hydroxyl Group : The 2-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone structure.
-
Reduction of Ketone : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol.
Mechanistic Considerations
-
Steric Effects : The 2-methyl group hinders reactivity at adjacent positions, favoring substitutions at distal sites .
-
Electronic Effects : The hydroxyl group (pKa = 7.74 ) enhances ring electron density, while the methoxy group stabilizes intermediates through resonance.
Comparative Reactivity of Structural Analogs
| Compound | Key Difference | Reactivity Profile | Reference |
|---|---|---|---|
| 6-Methoxy-1-tetralone | No 2-hydroxyl group | Lower solubility in polar solvents | |
| 2-Hydroxy-1-tetralone | No 6-methoxy group | Faster oxidation kinetics |
This compound's versatility in electrophilic substitution, condensation, and functional group transformations makes it valuable for synthesizing bioactive molecules and complex polycyclic systems. Experimental protocols emphasize the need to balance steric and electronic factors for optimal reaction outcomes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited potent cytotoxicity, surpassing that of doxorubicin, a standard chemotherapeutic agent .
- U373 (Glioblastoma) : Significant cytotoxic activity was also reported against human glioblastoma cells .
- HepG-2 (Liver Cancer) : The compound showed notable effects on HepG-2 cells as well, indicating broad-spectrum anticancer potential .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer properties, 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has demonstrated antimicrobial and anti-inflammatory activities. These properties make it a candidate for further exploration in therapeutic applications targeting infections and inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one and its biological activity is crucial for drug development. Modifications at various positions on the naphthalene ring can lead to variations in potency and selectivity against different biological targets.
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetralone derivatives including 2-hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one revealed that these compounds exhibited significant inhibitory effects on cancer cell proliferation. The derivatives were tested on multiple cancer cell lines, showing a consistent pattern of higher efficacy compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against several pathogenic bacteria and fungi. The results indicated that specific derivatives displayed potent activity, suggesting potential applications in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methoxy Substitution
- Positional Effects : Methoxy groups at position 5 () or 6 () enhance lipophilicity and electron-donating capacity, influencing receptor binding. For example, 6-methoxy derivatives are prevalent in antiviral agents (e.g., 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one) .
- Chalcone Derivatives : Methoxy-substituted chalcones (e.g., (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one) exhibit anti-neuroinflammatory activity due to hydrophobic interactions with proteins .
Functional Group Contributions
- Hydroxyl Groups : The 2-hydroxy group in the target compound may improve solubility via hydrogen bonding, contrasting with methoxy groups that prioritize membrane permeability .
- Halogenation : Bromine at position 7 () enhances cell permeability and metabolic stability, critical for CNS-targeting drugs.
- Benzylidene Modifications : α,β-unsaturated ketone systems (e.g., 3-nitrobenzylidene in ) enable Michael addition reactions with biological thiols, contributing to antimicrobial activity .
Pharmacological Diversity
- Anticancer Activity : Pyrazole- and dichlorophenyl-substituted tetralones () show IC₅₀ values as low as 1.56 µM against breast cancer cells, highlighting the role of hybrid scaffolds.
Biological Activity
2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is with a molecular weight of 206.24 g/mol . The compound features a naphthalene backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the modification of naphthalene derivatives. One notable method includes the treatment of 2-hydroxymethylene derivatives with specific reagents to yield high-purity products .
Anticancer Activity
Recent studies have highlighted the significant cytotoxic effects of 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one against various cancer cell lines:
- MCF-7 Cells : This compound demonstrated potent inhibitory activity against MCF-7 human breast cancer cells, outperforming standard chemotherapeutics like Doxorubicin .
- U373 Cells : It also exhibited significant cytotoxicity against U373 glioblastoma cells, indicating its potential as an anticancer agent .
The structure-activity relationship (SAR) studies suggest that modifications on the naphthalene ring can enhance or reduce biological activity, emphasizing the importance of specific functional groups in mediating these effects.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. It was tested against several bacterial strains and exhibited moderate activity against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer properties, 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has been reported to possess anti-inflammatory and antioxidant activities. These properties are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Breast Cancer Model : In a mouse model of breast cancer, treatment with 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one resulted in a significant reduction in tumor size compared to control groups .
- Inflammation Models : In models of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one, and how can reaction yields be optimized?
The compound is synthesized via alkaline condensation of appropriate precursors in methanol, as demonstrated by Pažický et al., yielding 49% as a light yellow crystalline product . Optimization strategies include:
- Solvent selection : Methanol is preferred for its polarity and ability to stabilize intermediates.
- Catalyst control : Alkaline conditions (e.g., NaOH) facilitate the Claisen-Schmidt condensation mechanism .
- Temperature modulation : Crystallization at controlled temperatures (e.g., 74–76°C) improves purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation relies on:
- ¹H and ¹³C NMR : Assignments for key groups (e.g., methoxy at δ 3.88 ppm, methyl at δ 1.47 ppm) must align with reported data .
- X-ray crystallography : Resolves stereochemistry and confirms the chair conformation of the cyclohexanone ring, as seen in related dihydronaphthalenone derivatives .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 235.1) .
Q. How does the substitution pattern (hydroxy, methoxy, methyl groups) influence its physicochemical properties?
Substituents affect:
- Solubility : The hydroxy group enhances hydrophilicity, while methoxy and methyl groups increase hydrophobicity .
- Crystallinity : Methoxy groups promote intermolecular van der Waals interactions, favoring crystalline solid formation .
- Stability : Steric hindrance from the 2-methyl group may reduce oxidation susceptibility at the ketone moiety .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for dihydronaphthalenone derivatives?
Discrepancies (e.g., varying IC₅₀ values in antifungal assays) are addressed by:
- Standardized bioassays : Use identical cell lines (e.g., Candida albicans ATCC 10231) and protocols to minimize variability .
- Structural benchmarking : Compare substituent effects; e.g., bromine substitution in (E)-7-bromo derivatives enhances metabolic stability vs. methoxy analogs .
- Meta-analysis : Cross-reference data from nematocidal (LC₅₀ = 200–229.3 mg/L) and anticancer studies to identify structure-activity trends .
Q. How can computational methods predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Models interactions with targets (e.g., adenosine receptors) to prioritize derivatives for synthesis .
- Molecular dynamics (MD) : Simulates hydrophobic interactions with protein binding pockets, guided by crystallographic data .
Q. What experimental approaches are used to determine structure-activity relationships (SAR) for its pharmacological potential?
SAR studies involve:
- Systematic substitution : Introduce halogens (F, Cl, Br) at position 7 to enhance cell permeability and binding affinity .
- In vitro assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens .
- Crystallographic analysis : Correlate substituent orientation (e.g., dihedral angles between aromatic rings) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
